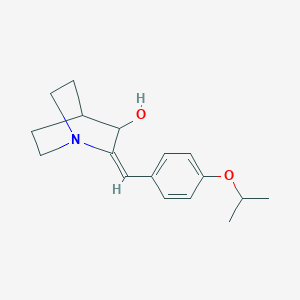

![molecular formula C20H22N2O4S B5501781 4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid" has been extensively studied. For instance, microwave-mediated reactions of 4-aryl-4-oxobutanoic acids with benzylamines have produced various compounds, showcasing the adaptability of similar chemical structures in synthesis processes (Rao et al., 2007). Moreover, the use of novel synthesis methods involving copper catalyzed cross-coupling reactions has led to the creation of new surfactants indicating the versatility of these compounds in synthesis (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods, including FT-IR and NMR, and confirmed by X-ray diffraction studies. For example, studies have detailed the molecular structure and first order hyperpolarizability, providing insights into the compound's electronic and optical properties (Raju et al., 2015).

Chemical Reactions and Properties

Research has explored the chemical reactions of related compounds, such as their interaction with secondary amines leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, showcasing the reactivity of these molecules (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of compounds within this class have been studied, including their crystalline structure and thermal stability. Such studies help in understanding the conditions under which these compounds are stable and how they might be manipulated in various applications (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, have been a focus of research. Investigations into the transformations of methyl 2-benzoylamino-2-oxobutanoate, for instance, highlight the compound's potential for further chemical modification and application in synthesizing more complex molecules (Stanovnik et al., 2003).

Wissenschaftliche Forschungsanwendungen

Unsymmetrical Monoamide-Monoacyl Tartaric Acid Derivatives

The compound "(2R,3R)-3-O-Benzoyl-N-benzyltartramide," which shares a similar structural complexity, exemplifies the structural characterization of unsymmetrical monoamide-monoacyl tartaric acid derivatives. This compound illustrates the staggered conformation around the tartramide bond, stabilized by intramolecular hydrogen bonding and forming double-layer structures in the crystal. Such structural insights are crucial for understanding the reactivity and potential applications of similar compounds in organic synthesis and material science (I. Madura et al., 2012).

Building Blocks for Peptidomimetics

Research on "4-Amino-3-(aminomethyl)benzoic acid (AmAbz)" demonstrates the potential of structurally complex amino acids as building blocks for peptidomimetics and combinatorial chemistry. The selective protection and reactivity of its functional groups enable its use in the synthesis of branched pseudopeptides, illustrating how similar compounds could serve as versatile intermediates in the development of novel therapeutic agents (R. Pascal et al., 2000).

Novel Amino Acid Derivatives for Peptide Modification

The synthesis of "a novel amino acid derivative 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid" highlights the application of amino acid derivatives in peptide modification and live cell labeling. This compound's stability and biological activity potential underscore the relevance of similar derivatives in bioorthogonal labeling and the synthesis of bioactive peptides, offering tools for biomedical research and drug development (Zhongqiu Ni et al., 2015).

Allosteric Modifiers of Hemoglobin

Research into 2-(aryloxy)-2-methylpropionic acids, structurally related to allosteric modifiers of hemoglobin, illustrates the therapeutic potential of such compounds in treating conditions requiring modulation of oxygen affinity. These studies contribute to our understanding of structure-activity relationships and the design of novel therapeutics for ischemia, stroke, and other conditions related to oxygen supply (R. Randad et al., 1991).

Anti-Diabetic Agents

Investigations into "4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid," a succinamic acid derivative with insulinotropic properties, highlight its potential as an anti-diabetic agent. Studies on its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models provide insights into novel therapeutic approaches for managing type-2 diabetes mellitus (Nikhil Khurana et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-16(10-11-17(24)25)22-20-18(14-8-4-5-9-15(14)27-20)19(26)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,21,26)(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKVTBUKTIQOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)